(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid
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Overview
Description
(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid is a compound of interest in organic chemistry and medicinal chemistry. This compound is often used as a building block in the synthesis of various biologically active molecules. The presence of the fluorenylmethyl group provides stability and protection to the molecule, making it a valuable intermediate in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid typically involves the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. The process begins with the reaction of (S)-4-Methyl-piperazine-1,3-dicarboxylic acid with 9-Fluorenylmethyl chloroformate under basic conditions to form the desired ester . The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The fluorenylmethyl group provides steric hindrance, preventing unwanted side reactions during the synthesis process. This allows for the selective formation of peptide bonds and the efficient production of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid is unique due to its specific structure, which combines the piperazine ring with the fluorenylmethyl ester group. This combination provides both stability and reactivity, making it a valuable intermediate in various synthetic processes.
Properties
IUPAC Name |
(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-22-10-11-23(12-19(22)20(24)25)21(26)27-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-13H2,1H3,(H,24,25)/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKLPDXPWJKDCQ-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(C[C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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